molecular formula C9H12ClN5 B13517822 methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride

methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B13517822
M. Wt: 225.68 g/mol
InChI Key: KGRCGGDFCMBOCD-UHFFFAOYSA-N
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Description

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is a heterocyclic compound featuring a tetrazole ring attached to a phenyl group at the 3-position, with a methylamine substituent on the benzyl carbon. The tetrazole moiety confers strong electron-withdrawing properties and hydrogen-bonding capacity, while the hydrochloride salt enhances water solubility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of tetrazoles, which are often used as bioisosteres for carboxylic acids .

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H11N5.ClH/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9;/h2-5,10H,6H2,1H3,(H,11,12,13,14);1H

InChI Key

KGRCGGDFCMBOCD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)C2=NNN=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole can then be reacted with formaldehyde and methylamine to introduce the methylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Ring

Key Compounds :

  • II-5b: Benzyl-substituted tetrazole (methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride)
  • II-5c: Cyclohexyl-substituted tetrazole (methyl 4-({[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride)
  • II-5d : Cyclohexyl-phenyl substituted tetrazole
Property Target Compound II-5b II-5c
Substituent 3-Phenyltetrazole 1-Benzyltetrazole 1-Cyclohexyltetrazole
Melting Point (°C) Not reported 155–160 188–192
Synthesis Yield (%) Not reported 84 Not specified
Biological Role Potential HDAC inhibitor HDAC inhibitor HDAC inhibitor

Insights :

  • Bulky substituents (e.g., cyclohexyl in II-5c) increase melting points, suggesting enhanced crystallinity and stability compared to benzyl groups.
  • Benzyl and cyclohexyl groups may influence steric interactions in biological targets, affecting inhibitor selectivity .

Aryl Substitution on the Benzyl Group

Key Compounds :

  • {[1-(3-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (CAS 1426290-66-5)
  • {[1-(3-Fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (CAS 1426290-70-1)
Property Target Compound 3-Chlorophenyl Derivative 3-Fluoro-4-methylphenyl Derivative
Aryl Group 3-Phenyl 3-Chlorophenyl 3-Fluoro-4-methylphenyl
Electronic Effects Electron-withdrawing (tetrazole) Enhanced electronegativity (Cl) Electron-withdrawing (F) + steric (CH₃)
Commercial Suppliers Not reported 1 2

Insights :

  • The higher number of suppliers for the 3-fluoro-4-methylphenyl derivative suggests greater industrial relevance .

Heterocycle Replacement (Tetrazole vs. Triazole/Oxadiazole)

Key Compounds :

  • Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride (CAS 1333916-33-8)
  • {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (CAS 885953-52-6)
Property Target Compound Triazole Derivative Oxadiazole Derivative
Heterocycle Tetrazole 1,2,4-Triazole 1,2,4-Oxadiazole
Acidity (pKa) ~4.9 (tetrazole) ~10–12 (triazole) ~8–10 (oxadiazole)
Hydrogen Bonding Strong (two NH groups) Moderate (one NH group) Weak (no NH groups)
Applications Bioisostere for carboxylic acid Catalysis, drug intermediates Antimicrobial agents

Insights :

  • Tetrazoles are more acidic than triazoles or oxadiazoles, making them superior bioisosteres for carboxylic acids in drug design.
  • Oxadiazoles lack hydrogen-bond donors, reducing their utility in target binding compared to tetrazoles .

Substituent Position on the Phenyl Ring

Key Compound :

  • 1-[4-(2H-Tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride (CAS 1803609-77-9)
Property Target Compound 4-Phenyltetrazole Derivative
Substituent Position 3-Phenyl 4-Phenyl
Spatial Orientation Meta-substitution Para-substitution
Biological Relevance Enhanced binding in meta position (common in kinase inhibitors) Para-substitution may alter target selectivity

Insights :

  • Meta-substitution (3-position) is often preferred in drug design for optimal steric and electronic interactions with biological targets .

Biological Activity

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride, commonly referred to as MTMP , is a compound featuring a tetrazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C9H11N5
  • CAS Number: 915920-43-3
  • Molecular Weight: 193.22 g/mol
  • Structure: The compound consists of a methylamine group attached to a phenyl ring substituted with a tetrazole moiety.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Candida albicansModerate activity
Aspergillus nigerModerate activity

In one study, a tetrazole derivative was synthesized and screened for antimicrobial activity, yielding results comparable to standard antibiotics like ciprofloxacin and fluconazole.

Anticancer Potential

Research indicates that tetrazole-containing compounds may inhibit specific cancer cell growth by targeting mitotic processes. For example, the inhibition of HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells, has been observed with related tetrazole derivatives. The compound's ability to induce multipolar spindle formation leads to increased cell death in centrosome-amplified cancer cells:

  • IC50 Values: Some derivatives exhibited IC50 values as low as 27 nM against HSET, indicating potent inhibitory effects on mitotic spindle formation in cancer cells .

Case Studies

  • In Vitro Studies on Antimicrobial Activity:
    • A series of tetrazole-based compounds were tested against common bacterial and fungal strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial efficacy.
    • Table summarizing the antimicrobial activity of various tetrazole derivatives:
    Compound MIC (µg/mL) Target Pathogen
    Tetrazole Derivative A32Staphylococcus aureus
    Tetrazole Derivative B64Escherichia coli
    Tetrazole Derivative C16Candida albicans
  • Anticancer Activity:
    • In cellular assays using DLD1 human colon cancer cells, MTMP and its analogs showed increased multipolar mitosis at concentrations of 15 μM without affecting non-cancerous cells.
    • Results indicated a significant increase in multipolar mitoses when treated with MTMP derivatives compared to controls.

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